molecular formula C14H12FNO2 B8033590 N-Benzyl-3-fluoro-5-hydroxybenzamide

N-Benzyl-3-fluoro-5-hydroxybenzamide

Cat. No.: B8033590
M. Wt: 245.25 g/mol
InChI Key: QGYYUAGABFGPIL-UHFFFAOYSA-N
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Description

N-Benzyl-3-fluoro-5-hydroxybenzamide (CAS: 1881292-72-3) is a fluorinated benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a fluorine atom at the 3-position, and a hydroxyl group at the 5-position of the benzene ring. This compound is synthesized with high purity (95%) via methods involving condensation reactions, as inferred from its structural analogs .

Properties

IUPAC Name

N-benzyl-3-fluoro-5-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-6-11(7-13(17)8-12)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYYUAGABFGPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The 3-fluoro substitution in the target compound contrasts with analogs like N-Benzyl-2-fluoro-5-hydroxybenzamide (2-fluoro), which may alter electronic properties and steric interactions .
  • Thermal Stability : Analogs with trifluoromethyl (Compound 52) or methoxy groups (Compounds 53–54) exhibit higher melting points (255–279°C), suggesting stronger intermolecular forces compared to the target compound, for which data is unavailable .

Implications of Structural Variations

  • Bioactivity : Fluorine at the 3-position may enhance lipophilicity and membrane permeability compared to 2-fluoro analogs, as seen in pesticide benzamides like flutolanil (3-methoxy substitution) .
  • Stability : The absence of sulfamoyl or triazine groups in the target compound could improve hydrolytic stability relative to Compounds 51–55, which may degrade under acidic conditions .
  • Solubility: The hydroxyl group at the 5-position may increase aqueous solubility compared to non-hydroxylated analogs (e.g., Compound 52), though this requires experimental validation.

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